N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a furan ring and a quinoline moiety, which are linked through an acetamide group
Mechanism of Action
Target of Action
The primary targets of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide are currently unknown . The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
Furan derivatives have been found to have a unique place in the field of medicinal chemistry , suggesting that this compound may also interact with various biochemical pathways.
Biochemical Analysis
Biochemical Properties
Furan-based compounds have been shown to interact with a variety of enzymes and proteins . For instance, furan/thiophene-2-carboxamide derivatives have shown inhibitory effects on enzymes such as urease and butyrylcholinesterase
Cellular Effects
Furan-based compounds have been shown to have significant effects on cellular processes . For example, some furan derivatives have demonstrated antiproliferative and antioxidant activities, suggesting they may influence cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Furan-based compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the following steps:
Formation of the Furan-2-carbonyl Intermediate: The furan-2-carbonyl group can be synthesized through the oxidation of furfural using oxidizing agents such as nitric acid or hydrogen peroxide.
Quinoline Derivative Preparation: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Coupling Reaction: The furan-2-carbonyl intermediate is then coupled with the quinoline derivative through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide: Similar structure with a piperidine and indole moiety.
N-(4-(1-((furan-2-carbonyl)hydrazono)ethyl)phenyl)acetamide: Contains a hydrazono group and a phenyl ring.
Uniqueness
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is unique due to the combination of the furan and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)17-13-6-7-14-12(10-13)4-2-8-18(14)16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGVJGANMRTWIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.